1-(4-Decylphenyl)-2,2,2-trifluoroethanone
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, like the closely related 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, involves complex synthetic pathways. These methods often include coupling reactions, catalysis by acids such as trifluoromethanesulfonic acid, and reduction steps to achieve the desired fluorinated products (Yin et al., 2005).
Molecular Structure Analysis
Structural analysis of fluorinated compounds, such as (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, reveals complex molecular geometries. X-ray diffraction methods often determine these structures, highlighting planar molecular skeletons and the effects of intra- and intermolecular hydrogen bond interactions (Hidalgo et al., 2012).
Chemical Reactions and Properties
The reactivity of fluorinated compounds can lead to the formation of novel structures with unique properties. For instance, the reaction of tetrasilanes with trifluoromethanesulfonic acid results in the synthesis of compounds with hexacoordination of silicon atoms, demonstrating the versatility of fluorinated compounds in chemical synthesis (Haga et al., 2008).
Physical Properties Analysis
Fluorinated compounds often exhibit outstanding physical properties. For example, polyimides derived from fluorinated diamines show good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties. These materials' glass transition temperatures and thermal decomposition points underscore their potential for high-performance applications (Yin et al., 2005).
Chemical Properties Analysis
The introduction of fluorine atoms into organic compounds significantly impacts their chemical properties. For instance, fluorinated polyimides exhibit low dielectric constants, low water uptake, and high optical transparency, indicating the beneficial effects of fluorination on the material properties suitable for electronic and optical applications (Chung et al., 2006).
Scientific Research Applications
Environmental Degradation and Toxicity Studies
Research on polyfluoroalkyl chemicals, which are structurally similar or related to 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, focuses on their environmental degradation, toxicology, and the development of remediation techniques due to their persistent nature and potential toxicological effects. Studies have detailed microbial degradation pathways, the environmental fate of degradation products, and the implications for ecological health and safety regulations (Liu & Avendaño, 2013).
Analytical Methods for Detection and Degradation
Advancements in LC-MS/MS techniques have facilitated the study of the stability and degradation processes of compounds structurally similar to 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, providing insights into their environmental behavior and potential risks. These studies are essential for understanding how such compounds break down in different conditions and identifying stable degradation products (Barchańska et al., 2019).
Materials Science and Organic Electronics
Research in the field of organic electronics has highlighted the potential of BODIPY-based materials, which share structural motifs with 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, as platforms for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. These studies explore the synthesis, structural design, and application of such materials in next-generation electronic devices (Squeo & Pasini, 2020).
Gas Separation and Purification Technologies
In the context of gas separation and purification, investigations into the properties of polyimide membranes synthesized from fluorinated dianhydrides and diamines, related to the chemical family of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, have provided valuable insights into the diffusivity characteristics of gases. Such studies contribute to the development of more efficient materials for industrial gas separation processes (Wang, Cao, & Chung, 2002).
Heterocyclic Chemistry and Synthons
Research on heterocyclic synthesis using synthons structurally related to 1-(4-Decylphenyl)-2,2,2-trifluoroethanone has expanded the toolkit for creating novel heterocyclic systems. These studies are foundational for developing new pharmaceuticals, agrochemicals, and materials with tailored properties (Gouda, 2013).
properties
IUPAC Name |
1-(4-decylphenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNWUVBDBVUZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143274 | |
Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Decylphenyl)-2,2,2-trifluoroethanone | |
CAS RN |
100444-41-5 | |
Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100444415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100444-41-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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